Home > Products > Screening Compounds P117596 > Daprodustat (GSK1278863)
Daprodustat (GSK1278863) - 960539-70-2

Daprodustat (GSK1278863)

Catalog Number: EVT-264447
CAS Number: 960539-70-2
Molecular Formula: C19H27N3O6
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daprodustat (GSK1278863) (GSK1278863) is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, , , , , ] It is classified as a small molecule inhibitor. [, , , , , ] In scientific research, Daprodustat (GSK1278863) serves as a valuable tool for investigating the HIF pathway and its downstream effects.

Roxadustat (FG-4592)

    Compound Description: Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that acts by mimicking the body's natural response to hypoxia. [] It stabilizes HIF, which is a key regulator of erythropoiesis and iron metabolism. [] Roxadustat is being investigated for its potential to treat anemia in patients with chronic kidney disease (CKD). []

    Relevance: Like Daprodustat, Roxadustat belongs to the class of HIF-PH inhibitors and is being developed for the treatment of anemia in CKD patients. [] Both compounds achieve their therapeutic effect by increasing endogenous erythropoietin production. [, ]

Vadadustat (AKB-6548)

    Compound Description: Vadadustat is another HIF-PH inhibitor currently undergoing phase III clinical trials for treating anemia in CKD patients. [] It functions similarly to Daprodustat by stabilizing HIF and promoting the production of erythropoietin. []

    Relevance: Vadadustat shares a similar mechanism of action and therapeutic target with Daprodustat. [] Both compounds inhibit HIF-PH, leading to increased erythropoiesis and potentially offering an alternative to traditional erythropoiesis-stimulating agents. []

Molidustat (BAY 85-3934)

    Compound Description: Molidustat, also a HIF-PH inhibitor, is currently in phase II clinical trials for treating anemia in CKD. [] It operates through the same pathway as Daprodustat, enhancing erythropoietin production by stabilizing HIF. []

Darbepoetin alfa

    Compound Description: Darbepoetin alfa is a long-acting erythropoiesis-stimulating agent (ESA) used to treat anemia in patients with CKD. [] It directly stimulates erythropoiesis by binding to the erythropoietin receptor. []

    Relevance: Unlike Daprodustat, which increases endogenous erythropoietin production, Darbepoetin alfa is an exogenous erythropoietin analog. [] In clinical trials like ASCEND-ND, Daprodustat was compared to Darbepoetin alfa to evaluate its efficacy and safety in managing anemia. []

Recombinant human erythropoietin (rhEPO)

    Compound Description: Recombinant human erythropoietin (rhEPO) is another ESA used to treat anemia in CKD patients. [] Similar to Darbepoetin alfa, rhEPO directly stimulates erythropoiesis. []

    Relevance: Daprodustat's efficacy and safety profile were compared to rhEPO in the ASCEND-D clinical trial. [] This comparison helps determine whether Daprodustat offers advantages over existing ESA treatments for anemia in CKD patients. []

Daprodustat Metabolites

    Compound Description: Daprodustat undergoes metabolism in the body, resulting in three major circulating human metabolites. [] These metabolites were also investigated in preclinical studies to assess their potential contribution to the overall pharmacological activity and safety profile of Daprodustat. []

    Relevance: Understanding the activity and safety profile of Daprodustat metabolites is crucial, as they could contribute to the drug's overall effects. [] The fact that these metabolites were included in preclinical carcinogenicity studies alongside Daprodustat itself highlights their relevance to the drug's safety assessment. []

Synthesis Analysis

The synthesis of daprodustat involves several key steps to produce its crystalline forms. The process typically includes:

  1. Formation of Crystalline Polymorphs: Daprodustat can be crystallized in various solid-state forms, each with distinct physical properties. For example, the preparation may involve dissolving daprodustat in methyl-tetrahydrofuran followed by crystallization from n-heptane under controlled temperature conditions .
  2. Characterization Techniques: Various analytical techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) are employed to characterize the physical properties and stability of different crystalline forms .

The detailed synthesis method includes specific ratios of solvents and temperature controls to ensure the desired polymorphic form is achieved, which is crucial for the drug's efficacy and stability.

Molecular Structure Analysis

Daprodustat's chemical structure is defined as 2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid. Its molecular formula is C17_{17}H20_{20}N4_{4}O5_{5}, with a molecular weight of approximately 368.37 g/mol. The compound exhibits a complex three-dimensional structure that is critical for its biological activity as a prolyl hydroxylase inhibitor.

Structural Data

  • Molecular Weight: 368.37 g/mol
  • Chemical Formula: C17_{17}H20_{20}N4_{4}O5_{5}
  • Key Functional Groups: Contains amine, carboxylic acid, and carbonyl groups which are essential for its interaction with target enzymes .
Chemical Reactions Analysis

Daprodustat primarily undergoes metabolic reactions within the body rather than traditional chemical reactions in laboratory settings. The key reactions include:

  1. Metabolism: Daprodustat is metabolized mainly by hepatic enzymes, leading to several metabolites that retain some pharmacological activity.
  2. Inhibition Mechanism: By inhibiting prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), daprodustat disrupts the normal degradation pathway of hypoxia-inducible factors, resulting in increased levels of these factors within cells .

These metabolic pathways are crucial for understanding both the efficacy and safety profile of daprodustat.

Mechanism of Action
  1. Accumulation of Hypoxia-Inducible Factor Alpha: This leads to increased expression of erythropoietin and other genes involved in erythropoiesis.
  2. Enhanced Erythropoiesis: The resultant increase in red blood cell production helps alleviate anemia in patients with chronic kidney disease .

This mechanism allows daprodustat to effectively mimic the body's response to low oxygen levels without requiring actual hypoxic conditions.

Physical and Chemical Properties Analysis

Daprodustat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The stability of different crystalline forms can vary significantly; thus, characterization through TGA and DSC is essential to determine thermal stability and melting points .
  • Polymorphism: Daprodustat can exist in multiple polymorphic forms, which can affect its bioavailability and pharmacokinetic properties.

These properties are critical for formulation development and ensuring consistent therapeutic effects.

Applications

Daprodustat's primary application lies in its use as a therapeutic agent for treating anemia associated with chronic kidney disease. Clinical studies have demonstrated its efficacy compared to traditional treatments like recombinant human erythropoietin:

  1. Efficacy in Clinical Trials: Daprodustat has shown comparable effectiveness in increasing hemoglobin levels without significant differences when compared to existing therapies .
  2. Potential for Broader Applications: Research continues into its potential uses beyond renal anemia, including other conditions where erythropoiesis may be beneficial.
Introduction to Daprodustat in Chronic Kidney Disease (CKD)-Associated Anemia

Pathophysiology of Anemia in CKD: Hypoxia-Inducible Factor (HIF) Dysregulation

Anemia represents a prevalent and debilitating complication of chronic kidney disease, affecting approximately 25% of CKD hemodialysis patients in China alone and over one-quarter of the global CKD population [3] [8]. The pathogenesis extends beyond simple erythropoietin (EPO) deficiency to encompass a complex disruption of oxygen-sensing pathways centered on hypoxia-inducible factors (HIFs). Under physiological conditions, renal peritubular interstitial cells and hepatic perisinusoidal cells detect hypoxia through specialized prolyl hydroxylase domain enzymes (PHD1-3). These oxygen-sensing dioxygenases utilize molecular oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-α subunits (primarily HIF-2α for erythropoiesis), marking them for proteasomal degradation via the von Hippel-Lindau (VHL) ubiquitin ligase complex [1].

In CKD, this finely tuned oxygen-sensing mechanism undergoes profound dysregulation. The diseased kidney fails to mount an appropriate hypoxic response, evidenced by inappropriately low EPO levels despite declining hemoglobin concentrations. This pathophysiological phenomenon stems from multiple factors:

  • Loss of Renal EPO-Producing Cells (REPCs): Progressive fibrosis and tubular destruction eliminate the specialized fibroblast-like interstitial cells responsible for hypoxia-responsive EPO synthesis [1] [3].
  • Uremic Inflammation: Accumulated uremic toxins and chronic inflammation suppress EPO gene transcription and impair bone marrow responsiveness to circulating EPO [3] [7].
  • Iron Metabolism Dysregulation: Elevated hepcidin levels due to impaired renal clearance and inflammation restrict iron availability for erythropoiesis, compounding the EPO-resistant anemia [1] [7].

Consequently, the HIF-mediated transcriptional activation of genes critical for erythropoiesis (EPO), iron transport (transferrin, transferrin receptor), and mobilization (ferroportin, DMT1) becomes fundamentally impaired in CKD. This multi-faceted dysregulation creates the characteristic normocytic, normochromic, hypoproliferative anemia that significantly contributes to fatigue, reduced quality of life, cardiovascular strain, and increased mortality in this patient population [3] [8].

Emergence of HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs) as Therapeutic Agents

The limitations of conventional erythropoiesis-stimulating agents (ESAs) – including intravenous or subcutaneous administration, hypertension, thrombotic complications, and ESA hyporesponsiveness – created a compelling rationale for developing therapeutic alternatives targeting the fundamental pathophysiology of renal anemia [1] [6]. The discovery of the oxygen-sensing pathway and its central regulators (PHD enzymes) provided the scientific foundation for a novel class of agents: hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs).

HIF-PHIs represent a pharmacological strategy to mimic the natural adaptive response to high-altitude hypoxia through selective, reversible inhibition of PHD enzymes. By blocking PHD activity, these orally bioavailable small molecules permit the stabilization and nuclear translocation of HIF-α subunits, enabling the formation of transcriptionally active HIF heterodimers (HIF-α/HIF-β). This leads to the coordinated upregulation of HIF-responsive genes, including:

  • EPO gene: Stimulating endogenous erythropoietin production
  • Iron regulatory genes: Enhancing iron absorption (DMT1, DCYTB), mobilization (ferroportin), and utilization (transferrin, transferrin receptor)
  • Hepcidin-suppressing factors: Reducing the master iron regulator hepcidin [1] [3] [6]

Five primary HIF-PHIs have undergone extensive clinical development: roxadustat, daprodustat, vadadustat, molidustat, and enarodustat [3] [6]. Roxadustat pioneered this class, receiving initial approval in China (2018) and Japan (2019) based on Phase III trials demonstrating non-inferiority to ESAs in correcting hemoglobin while offering oral administration and potential iron metabolism benefits [1] [3]. Subsequent agents, including daprodustat, exhibited distinct pharmacological profiles (PHD isoform selectivity, pharmacokinetics) while maintaining the core therapeutic mechanism of HIF stabilization. Collectively, the Asian Pacific Society of Nephrology (APSN) recognized HIF-PHIs as viable alternatives to ESAs for renal anemia management in 2020 [3].

Table 1: Key HIF-PHIs in Clinical Development or Approved for Renal Anemia

CompoundPrimary DeveloperApproval Status (Representative Regions)Relative PHD2 IC₅₀ (μM)Key Metabolic Pathway
Roxadustat (FG-4592)FibroGen/AstellasApproved (China, Japan, Europe)0.027CYP2C8
Daprodustat (GSK1278863)GlaxoSmithKlineApproved (USA, Japan)0.067CYP2C8 (>CYP3A4)
Vadadustat (AKB-6548)Akebia TherapeuticsApproved (Japan)0.029Not reported
Molidustat (BAY 85-3934)BayerPhase III (Japan-focused)0.007Not reported
Enarodustat (JTZ-951)Japan Tobacco/AkrosApproved (Japan)Not reportedNot reported

Daprodustat: Classification and Pharmacological Rationale

Daprodustat (chemical name: 2-[(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidin-5-yl)amino]acetic acid; brand names: Jesduvroq [US], Duvroq [Japan]) is classified as a small molecule inhibitor of HIF prolyl hydroxylase enzymes (HIF-PHI) [6] [8]. Structurally, it belongs to the pyrimidinetrione-glycinamide class. Its pharmacological rationale centers on potent, reversible inhibition of PHD enzymes, particularly PHD2 and PHD3, with an IC₅₀ of 0.067 μM for PHD2 – a potency sufficient to stabilize both HIF-1α and HIF-2α under normoxic conditions [1] [6].

The distinct mechanistic advantages of daprodustat over conventional ESAs include:

  • Physiological EPO Induction: Unlike recombinant ESA administration which generates supraphysiological, non-pulsatile EPO levels, daprodustat stimulates endogenous EPO production within a physiological range (median peak plasma EPO: 24.7-82.4 IU/L in CKD patients), potentially mitigating the cardiovascular risks associated with ESA therapy [1] [5].
  • Integrated Iron Metabolism Optimization: Daprodustat enhances iron availability via coordinated transcriptional upregulation:
  • Increased duodenal iron absorption (via DMT1, DCYTB)
  • Enhanced macrophage iron recycling (via ferroportin upregulation)
  • Reduced hepcidin synthesis
  • Elevated transferrin levels facilitating iron transport [3] [6] [7]This integrated effect is demonstrated clinically by reduced intravenous iron requirements in dialysis patients receiving daprodustat compared to those receiving darbepoetin alfa [5].
  • Potential Renoprotective Effects: Preclinical and emerging clinical data suggest that HIF stabilization by daprodustat may confer benefits beyond erythropoiesis. Animal models indicate HIF activation protects against ischemic kidney injury. Retrospective human studies report slowed estimated glomerular filtration rate (eGFR) decline in stage 3a-5 CKD patients treated with daprodustat, particularly in those with baseline serum creatinine <3 mg/dL and preserved residual renal function. This effect may involve EPO production by renal tubules, though the precise mechanisms require further validation [2].

Table 2: Key Efficacy Outcomes from Major Daprodustat Phase III Trials (ASCEND Program)

TrialPopulationSample SizeComparatorPrimary Efficacy Outcome (Mean Hb, g/dL)Treatment Difference (g/dL) [95% CI]Non-inferiority Met?
ASCEND-DDialysis-dependent CKD2,964Epoetin alfa or Darbepoetin alfa10.5 vs. 10.50.00 [-0.05 to 0.05]Yes
ASCEND-NDNon-dialysis CKD (Stages 3-5)3,872Darbepoetin alfa10.5 vs. 10.50.00 [-0.06 to 0.06]Yes
ASCEND-IDIncident dialysis (≤90 days)312Darbepoetin alfa10.5 vs. 10.6-0.10 [-0.34 to 0.14]Yes

The pharmacokinetic profile of daprodustat supports once-daily oral dosing. It exhibits moderate oral bioavailability (approximately 66%) and a half-life ranging from ~1 hour in healthy subjects to ~7 hours in CKD patients, reflecting altered metabolism in renal impairment. Daprodustat undergoes hepatic metabolism primarily via CYP2C8, generating several active metabolites (M2, M3, M4, M5, M6, M13) that collectively contribute to its pharmacodynamic effects. This metabolic pathway necessitates caution with concomitant CYP2C8 inhibitors (e.g., gemfibrozil) [6]. Daprodustat received FDA approval in February 2023 specifically for anemia due to CKD in adults who have been receiving dialysis for at least four months, marking it as the first oral HIF-PHI available in the United States [8].

Figure: Mechanism of Daprodustat Action in Renal Anemia

Normoxia:                          Hypoxia / Daprodustat Inhibition:PHD + O₂ + α-KG →                 PHD Inhibited → Hydroxylated HIF-α →              Non-hydroxylated HIF-α accumulates → VHL binding →                      HIF-α translocates to nucleus → Proteasomal degradation           Dimerizes with HIF-β → Binds Hypoxia Response Elements (HREs) → Transcription of target genes:- EPO → Erythropoiesis- Transferrin/Transferrin receptor → Iron transport- DMT1/DCYTB → Iron absorption- Ferroportin → Iron mobilization- VEGF → Angiogenesis (side effect)

The development and approval of daprodustat signifies a paradigm shift in renal anemia management, offering an effective oral alternative to injectable ESAs with potential advantages in physiological EPO induction and iron metabolism optimization. Its role within the expanding therapeutic arsenal for CKD-associated anemia continues to be refined through post-marketing surveillance and comparative effectiveness research.

Properties

CAS Number

960539-70-2

Product Name

Daprodustat

IUPAC Name

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24)

InChI Key

RUEYEZADQJCKGV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

Solubility

Soluble in DMSO (3mg/mL), not in water

Synonyms

GSK1278863; GSK 1278863; GSK-1278863; Daprodustat

Canonical SMILES

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.